molecular formula C5H8ClF2N3 B2768557 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431965-72-8

1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B2768557
CAS RN: 1431965-72-8
M. Wt: 183.59
InChI Key: WXFXTPPEHCKHLL-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with the CAS Number: 1221726-31-3 . It has a molecular weight of 169.56 and its IUPAC name is 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride . The compound is typically stored at room temperature .

Scientific Research Applications

Antifungal Activity

The synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides led to compounds that were tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. Most of these compounds displayed moderate to excellent antifungal activities . Notably, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) exhibited higher antifungal activity than boscalid, a well-known fungicide. The compound’s mechanism of action involves targeting mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH).

Medicinal Chemistry and Drug Design

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has gained prominence in recent years. Several commercial fungicides, such as isopyrazam, sedaxane, bixafen, fluxapyroxad, and benzovindiflupyr, incorporate this acyl moiety group. Researchers continue to explore the design and synthesis of amide compounds with improved efficacy for crop protection .

Late-Stage Difluoromethylation in Organic Synthesis

Difluoromethylation reactions play a crucial role in organic synthesis. Researchers have investigated alternative approaches to generate [CuCF2H] in situ, including the use of N-heterocyclic carbene (NHC) silver complexes. These complexes allow for the in situ generation of L_nCuCF2H, which can participate in late-stage difluoromethylation reactions .

Computational Chemistry and Molecular Docking Studies

Quantitative structure-activity relationship (QSAR) models, such as CoMFA (Comparative Molecular Field Analysis), can provide insights into the relationship between molecular structure and biological activity. Researchers have employed CoMFA to develop three-dimensional models for the studied compounds. Additionally, molecular docking studies reveal potential binding interactions with target proteins, aiding in drug design .

Radical Chemistry and Synthetic Strategies

The difluoromethyl radical, generated from 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole, can participate in radical reactions. For instance, it adds to transition metal complexes, leading to difluoromethylated products. Understanding these synthetic pathways contributes to the development of new methodologies in radical chemistry .

Safety and Hazards

The compound has a GHS07 safety classification . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

Difluoromethylation is a significant process in the synthesis of various compounds, and there is ongoing research in this area . The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest, considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry . This suggests potential future directions for research and development involving 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride.

properties

IUPAC Name

1-(difluoromethyl)-3-methylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3.ClH/c1-3-4(8)2-10(9-3)5(6)7;/h2,5H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFXTPPEHCKHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride

CAS RN

1431965-72-8
Record name 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride
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